molecular formula C8H14Si B1363587 Cyclopropyl(trimethylsilyl)acetylene CAS No. 81166-84-9

Cyclopropyl(trimethylsilyl)acetylene

Cat. No.: B1363587
CAS No.: 81166-84-9
M. Wt: 138.28 g/mol
InChI Key: IYQSVLJDYLPMCX-UHFFFAOYSA-N
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Description

Cyclopropyl(trimethylsilyl)acetylene is an organosilicon compound characterized by the presence of a cyclopropyl group and a trimethylsilyl group attached to an acetylene moiety. This compound is known for its applications in organic synthesis, particularly in addition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(trimethylsilyl)acetylene can be synthesized through various methods. One common approach involves the reaction of cyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as potassium tert-butoxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetylene metal compounds and trimethyl halogenosilanes. The reaction is carried out under reflux conditions for several hours, followed by quenching with water and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(trimethylsilyl)acetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyclopropylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Si/c1-9(2,3)7-6-8-4-5-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQSVLJDYLPMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374130
Record name CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81166-84-9
Record name CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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